[(2-Aminoethyl)azanediyl]dimethanol
Description
[(2-Aminoethyl)azanediyl]dimethanol is a bifunctional compound characterized by an azanediyl (NH) group bridging a 2-aminoethyl moiety and two methanol groups. Its molecular structure enables versatile reactivity, including coordination chemistry, chelation, and participation in condensation reactions.
Properties
CAS No. |
623173-08-0 |
|---|---|
Molecular Formula |
C4H12N2O2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
[2-aminoethyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C4H12N2O2/c5-1-2-6(3-7)4-8/h7-8H,1-5H2 |
InChI Key |
OWRRVTILKGFXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CO)CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Aminoethyl)azanediyl]dimethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained . The general reaction is as follows:
Ethylenediamine+Ethylene oxide→N,N-Bis(2-hydroxyethyl)ethylenediamine
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2-Aminoethyl)azanediyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
[(2-Aminoethyl)azanediyl]dimethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Aminoethyl)azanediyl]dimethanol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparison with Similar Compounds
(Ethylenedioxy)dimethanol (CAS 3586-55-8)
Structural Differences :
- Contains an ethylenedioxy (O–CH₂–CH₂–O) bridge instead of an azanediyl group.
- Functional groups: Two methanol groups linked via an ether oxygen.
Key Properties :
Diethylaminoethanol (2-Diethylaminoethyl Alcohol)
Structural Differences :
- Features a tertiary amine (N,N-diethyl) linked to an ethanol group.
- Functional groups: Ethanol and diethylamine.
Key Properties :
- Physical state: Colorless liquid with weak ammonia odor.
- Permissible Exposure Limit (PEL): Not explicitly stated, but occupational guidelines emphasize handling due to irritancy .
Ethylenediamine-Derived Adducts (e.g., Compounds 10–12 from )
Structural Differences :
- Bis-adducts of ethylenediamine with imidazolium salts, featuring sulfonamide and methyl groups.
- Functional groups: Sulfonamide, imidazolium, and ethylenediamine.
Key Properties :
Amino Acetaldehyde Dimethyl Acetal (CAS 22483-09-6)
Structural Differences :
- Acetal-protected aldehyde (CH₃O–CH₂–NH₂) vs. dimethanol groups.
- Functional groups: Acetal and primary amine.
Key Properties :
- Stable aldehyde precursor used in pharmaceutical synthesis.
2,2'-(Ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid) (CAS 70785-61-4)
Structural Differences :
- Bis(azanediyl) core with hydroxyphenylacetic acid substituents.
- Functional groups: Azanediyl, hydroxyphenyl, and carboxylic acid.
Key Properties :
- High structural similarity (67%) to the target compound.
- Potential applications in chelation and biosensing.
Comparison: The hydroxyphenyl groups enhance UV activity and metal-binding affinity, whereas the target compound’s methanol groups prioritize hydrophilicity and synthetic flexibility .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Functional Groups | Key Reactivity |
|---|---|---|---|
| [(2-Aminoethyl)azanediyl]dimethanol | Azanediyl + diol + amine | –NH–, –CH₂OH, –NH₂ | Chelation, condensation |
| (Ethylenedioxy)dimethanol | Ethylenedioxy + diol | –O–, –CH₂OH | Hydrolysis (formaldehyde release) |
| Diethylaminoethanol | Tertiary amine + alcohol | –N(C₂H₅)₂, –CH₂CH₂OH | Surfactant synthesis |
| Ethylenediamine adducts (10–12) | Sulfonamide + imidazolium | –SO₂N–, imidazolium | One-carbon transfer |
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